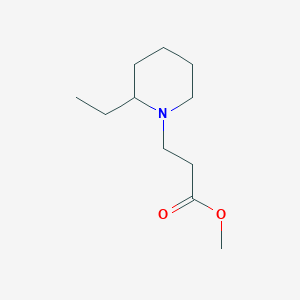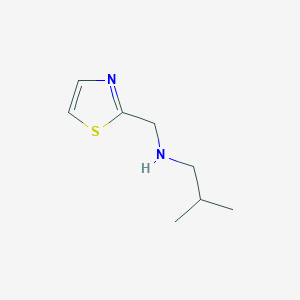
4-Methoxypicolinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methoxy-substituted compounds is a topic of interest in several papers. For instance, paper describes the synthesis of methoxylated tetrahydroisoquinolinium derivatives from N-methyl-laudanosine and N-methyl-noscapine. The synthesis involves quaternization reactions that lead to compounds with higher affinity for apamin-sensitive binding sites. Similarly, paper outlines a three-step synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide from picolinic acid, which is a related compound to 4-methoxypicolinamide. The synthesis includes a nucleophilic substitution reaction and is optimized for better yield and environmental friendliness. Paper details a ten-step synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline from 4-methoxybenzoic acid, employing protective and deprotective methods during nitration and reduction steps.
Molecular Structure Analysis
The molecular structure of 4-methoxypicolinamide would consist of a pyridine ring substituted with a methoxy group and an amide group. The papers provided do not directly analyze the molecular structure of 4-methoxypicolinamide but do discuss related compounds. For example, the methoxylated tetrahydroisoquinolinium derivatives in paper have a complex structure with multiple methoxy groups and a quaternary ammonium center. The structure-activity relationship is explored, with different substituents affecting the compound's affinity for biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are highlighted in the papers. Paper mentions the importance of the quaternary ammonium derivatives and their higher affinity compared to tertiary amines. Paper discusses a visible-light-promoted reaction involving a tandem radical cyclization and sulfonylation to synthesize heterocyclic derivatives. These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis and reactivity of 4-methoxypicolinamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-methoxypicolinamide are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, lipophilicity, and stability of the compounds are factors that would be influenced by the presence of methoxy and amide groups. The papers suggest that the introduction of methoxy groups and other substituents can significantly affect the binding affinity and biological activity of these compounds . The halogenated quinolines in paper are also indicative of the importance of substituents in determining the properties of such compounds, which are crucial for their application in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation in Organic Chemistry
4-Methoxypicolinamide plays a role in the synthesis of various organic compounds. Epsztajn et al. (1989) described its application in the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, facilitating the transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This method was noted for its efficiency in preparing C3-alkylated derivatives, which could be converted into corresponding pyridones under acidic conditions (Epsztajn et al., 1989).
Potential in Pharmaceutical Research
In the realm of pharmaceuticals, 4-Methoxypicolinamide derivatives have been explored for their biological activity. For instance, Xiong et al. (2018) synthesized 4-(4-aminophenoxy)-N-propylpicolinamide, an intermediate for creating biologically active compounds, particularly in cancer treatment. Their study optimized the synthetic method and achieved a high yield, emphasizing its importance in developing small molecule inhibitors for cancer therapy (Xiong et al., 2018).
Role in Antimicrobial Research
Ö. Tamer et al. (2018) investigated the antimicrobial properties of 4-methoxy-pyridine-2-carboxylic acid (4-Mpic) and its derivatives. This study included spectroscopic characterizations, DFT calculations, and evaluations of antibacterial and antifungal activities. It found that compounds like 4-Mpic exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential in antimicrobial research (Ö. Tamer et al., 2018).
Applications in Chemical Structure and Function Studies
In a study by Zhang et al. (2019), 4-methoxy-phenylthiazole-2-amine derivatives were synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs). This research highlighted the chemical structure-function relationship, providing insights into the design of new AChEIs with potential therapeutic applications (Zhang et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMIVKBJSIOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinamide | |
CAS RN |
9014-93-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)





![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)



